molecular formula C22H21N5O B5666055 2-(2-phenyl-1H-imidazol-1-yl)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]acetamide

2-(2-phenyl-1H-imidazol-1-yl)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]acetamide

Cat. No. B5666055
M. Wt: 371.4 g/mol
InChI Key: QVJGILFFCLMHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazole-acetamide derivatives involves multiple steps, including the formation of coordination complexes through the reaction with metal ions such as Co(II) and Cu(II). These processes typically involve the use of infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) for characterization (Chkirate et al., 2019).

Molecular Structure Analysis

The molecular structure is often confirmed using single crystal X-ray crystallography, revealing details about coordination environments and geometry. For instance, coordination complexes exhibit structures with N2O4 coordination environment or a distorted square planar geometry, depending on the metal ions and ligands involved (Chkirate et al., 2019).

Chemical Reactions and Properties

Reactivity studies of cyanoacetamide derivatives have led to the synthesis of various heterocyclic compounds, demonstrating the versatility of these compounds in forming new chemical structures with potential biological activities. Reactions with different reagents can yield pyrazole, thiazole, and thiophene derivatives, among others (Khalil et al., 2012).

Physical Properties Analysis

Analysis of physical properties such as solubility, melting points, and crystal structures provides insights into the usability and stability of these compounds. Techniques like differential thermal analysis, thermogravimetric analysis, and solvent evaporation methods are employed to elucidate these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, pKa values, and antioxidant activity, are essential for understanding the potential applications of these compounds. Spectroscopic studies, such as UV spectroscopy, are used to determine acidity constants and investigate the antioxidant properties through assays like DPPH, ABTS, and FRAP (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(2-phenylimidazol-1-yl)-N-(1-phenyl-2-pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c28-21(17-26-15-13-23-22(26)19-10-5-2-6-11-19)25-20(16-27-14-7-12-24-27)18-8-3-1-4-9-18/h1-15,20H,16-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJGILFFCLMHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CC(=O)NC(CN3C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.